molecular formula C6H9ClN2O B2968756 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride CAS No. 2503206-22-0

4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride

Cat. No.: B2968756
CAS No.: 2503206-22-0
M. Wt: 160.6
InChI Key: YRLNLNWWFSBQIN-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine ring. Its structure includes a tertiary amine and a hydroxyl group, contributing to its role as a zinc-binding moiety in medicinal chemistry applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h3,7H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLNLNWWFSBQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503206-22-0
Record name 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride" is not available. However, information regarding the compound itself and related compounds can be extracted from the search results.

Chemical Information

  • PubChem CID: 154857197
  • Molecular Formula: C6H9ClN2O
  • Molecular Weight: 160.60 g/mol
  • IUPAC Name: 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine;hydrochloride
  • Other Names:
    • This compound
    • 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine;hydrochloride
    • 4,5,6,7-TETRAHYDROISOXAZOLO[5,4-C]PYRIDINE HCL
    • 2503206-22-0

Related Compounds and Potential Applications

  • 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol: This compound is related and has anticonvulsant properties . It is also known as Gaboxadolum and Thip .
  • 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride: This is another related compound .
  • tert-butyl 3-{[(4-methylbenzenesulfonyl)oxy]methyl}-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate: This compound is listed as a building block in chemical synthesis .

Heterocyclic Amines and Carcinogenicity

  • The search results mention heterocyclic amines as a class of compounds that have been associated with breast cancer etiology and can act as dietary carcinogens . Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) . These compounds undergo activation in breast tissue and may potentially bind with DNA, leading to cancer initiation .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Derivatives

a. 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one Hydrochloride (THIP Hydrochloride)

  • Structure : Similar fused oxazole-pyridine core but with a ketone group replacing the hydroxyl moiety.
  • Properties: Soluble in water and DMSO (up to 100 mM), acting as a GABAA receptor agonist with antinociceptive and anticonvulsant effects .
  • Key Difference : The ketone group enhances solubility but reduces zinc-binding capability compared to the hydroxyl-containing parent compound .

b. 6-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic Acid

  • Structure : Includes a tert-butoxycarbonyl (Boc) group and carboxylic acid substituent.
  • Properties : Molecular weight = 214.63 g/mol; designed for improved stability in synthetic intermediates .
  • Application : Used in peptide coupling or as a building block for bioactive molecules .
Heterocyclic Analogues with Modified Ring Systems

a. 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Hydrochloride

  • Structure : Replaces the oxazole ring with a triazole and expands the pyridine to a pyrimidine.
  • Properties : CAS 1208673-90-8; molecular formula C₆H₉ClN₄. Used in R&D for kinase inhibitors due to enhanced π-stacking interactions .
  • Key Difference : Triazole improves metabolic stability but increases synthetic complexity .

b. 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine Hydrochloride

  • Structure : Oxazole fused at [4,5-c] instead of [5,4-c] positions.
  • Properties : Molecular weight = 160.60 g/mol; altered ring fusion impacts electronic properties and solubility .
Macrocyclic and Expanded-Ring Analogues

a. 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one Hydrochloride

  • Structure : Incorporates a seven-membered azepine ring instead of pyridine.
  • Properties : Molecular weight = 215.69 g/mol; expanded ring size enhances conformational flexibility for targeting GPCRs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Application
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride - C₇H₉ClN₂O 160.60 (base) pH 6.8: High Autotaxin inhibition
THIP Hydrochloride 85118-33-8 C₆H₉ClN₂O₂ 176.60 100 mM in H₂O/DMSO GABAA agonism
[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride 1208673-90-8 C₆H₉ClN₄ 172.62 Not reported Kinase inhibitor R&D
[1,2]oxazolo[4,5-c]pyridine hydrochloride 1864051-65-9 C₆H₉ClN₂O 160.60 Not reported Structural studies

Research Findings and Key Insights

  • BI-2545 Development : The hydroxyl group in this compound conferred potent zinc-binding in autotaxin inhibition (IC₅₀ < 10 nM) but resulted in low Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), prompting discontinuation .
  • THIP Hydrochloride : Demonstrated 100 mM solubility in polar solvents, enabling in vivo studies for neurological disorders .
  • Triazolo-pyrimidine Analogues : Exhibited superior target engagement in kinase assays due to triazole’s hydrogen-bonding capacity .

Biological Activity

4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant effects, enzyme inhibition, and potential anticancer activity.

  • IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine hydrochloride
  • CAS Number : 2503206-22-0
  • Molecular Formula : C6H9ClN2O
  • Molecular Weight : 160.6 g/mol
  • Purity : 95% .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of oxazolo compounds. For instance, derivatives of oxadiazole have shown significant antioxidant activity through various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. These compounds effectively scavenge free radicals and enhance reducing power .

Assay TypeActivity Level
CUPRAC AssayHigh
DPPH ScavengingModerate
FRAP AssaySignificant

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound exhibits inhibitory effects on several enzymes critical in metabolic pathways:

  • Cholinesterases : Inhibition of cholinesterases can enhance acetylcholine levels in synaptic clefts.
  • Tyrosinase : Inhibiting tyrosinase can reduce melanin production and is beneficial in treating hyperpigmentation disorders.
  • Amylase and Glucosidase : The compound has shown potential in managing diabetes by inhibiting starch and sugar breakdown .
EnzymeInhibition Effect
CholinesterasesModerate
TyrosinaseSignificant
AmylaseHigh
GlucosidaseHigh

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. Notably:

  • Cell Lines Tested : PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney).
  • Mechanism of Action : Induction of apoptotic pathways leading to cell death in cancer cells.

The compound's ability to trigger apoptosis was confirmed through molecular modeling and bioinformatics tools .

Case Studies

  • Study on Antioxidant Properties :
    • Researchers evaluated the antioxidant capacity using several assays and found that the compound significantly reduced oxidative stress markers in cellular models.
  • Enzyme Inhibition Study :
    • A comprehensive study on enzyme inhibition showed that the compound effectively inhibited glucosidase activity in vitro, suggesting its potential use in diabetes management.
  • Anticancer Efficacy :
    • A recent study published in a peer-reviewed journal reported that treatment with this compound resulted in a marked decrease in viability of pancreatic cancer cells compared to controls .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride?

  • Methodological Answer : Synthesis optimization requires attention to:
  • Reagent selection : Use catalytic systems like bismuth oxide (Bi₂O₃) for cyclization reactions, which improve yields in heterocyclic ring formation .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization while avoiding decomposition of sensitive intermediates .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to isolate high-purity product .
  • Scale-up : Transition from batch to flow chemistry for reproducibility, ensuring consistent reaction times and temperature gradients .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments, focusing on the oxazole-proton (δ 6.8–7.2 ppm) and pyridine-proton (δ 8.0–8.5 ppm) regions. ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • IR spectroscopy : Confirm the presence of C=N (1640–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches characteristic of oxazolo-pyridine frameworks .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) identifies the molecular ion peak [M+H]⁺ and validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What biological screening protocols are suitable for initial evaluation of this compound’s bioactivity?

  • Methodological Answer :
  • Anticancer assays : Use MTT assays on HepG2 or Huh-7 cell lines to assess cytotoxicity (IC₅₀ values) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) to measure ATP competition .

Advanced Research Questions

Q. How can reaction mechanisms for oxazolo-pyridine ring formation be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track intermediate formation (e.g., imine or enamine intermediates) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the oxazole ring via LC-MS/MS analysis .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for cyclization steps, identifying rate-limiting stages .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Variable-temperature NMR : Perform experiments (e.g., 25°C to −40°C) to detect dynamic processes like ring puckering or proton exchange .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities (e.g., confirming diastereotopic protons) .
  • X-ray crystallography : Obtain single crystals (via slow evaporation in acetonitrile) to resolve absolute configuration and confirm tautomeric forms .

Q. What strategies are effective for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Rodent models : Administer intravenously (1–5 mg/kg) to assess plasma half-life (t₁/₂) and bioavailability. Use LC-MS/MS for quantitation (LLOQ = 1 ng/mL) .
  • Tissue distribution : Sacrifice animals at timed intervals, homogenize organs (liver, kidney), and extract analytes using SPE cartridges (C18 phase) .
  • Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS with MSE data acquisition, comparing to synthetic standards .

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